3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
Overview
Description
3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Chemical Reactions Analysis
The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs . This review provides a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)pyrazole has a boiling point of 70 °C/2 mmHg (lit.) and a melting point of 45-47 °C (lit.) . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Synthesis of Derivatives
The trifluoromethyl group is a common moiety in the synthesis of various derivatives with potential pharmacological applications. It’s plausible that 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide could serve as a precursor or intermediate in such syntheses .
Agrochemical Industry
Trifluoromethylpyridine derivatives are used in the agrochemical industry, primarily for crop protection. There’s a possibility that 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide could find similar applications .
Pharmaceutical Development
The compound could potentially be involved in the development of new pharmaceuticals, as trifluoromethyl groups are present in several FDA-approved drugs .
Safety and Hazards
Future Directions
The future of trifluoromethyl-containing compounds is promising. Many novel applications of trifluoromethylpyridine will be discovered in the future . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes . For instance, trifluoperazine, a compound with a trifluoromethyl group, blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .
Mode of Action
For example, trifluoromethylphenol (TFM) is known to impair mitochondrial oxidative phosphorylation and interfere with gill ion uptake .
Biochemical Pathways
Organofluorine compounds, which include trifluoromethyl-containing compounds, have been found to significantly affect pharmaceutical growth . They are involved in various biochemical reactions such as hydroxylation, oxidation, hydrolysis, decarboxylation, and rearrangement .
Pharmacokinetics
Similar compounds have been found to be rapidly absorbed from the gastrointestinal tract, undergo extensive first-pass metabolism, and be excreted mainly via urine and faeces . The lipophilicity of similar compounds falls within a range that suggests good oral absorption and the ability to cross lipid barriers .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds have been found to be thermally stable, effectively migrate through biological membranes by means of passive diffusion, and show low to moderate solubility in physiological ph, which is significantly improved in an acidic environment .
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-2(4(9)10)1-11-12-3/h1H,(H3,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKYWXFPESUXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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